molecular formula C21H27N3O B7158459 N-(1-benzylpiperidin-4-yl)-2-methyl-2-pyridin-3-ylpropanamide

N-(1-benzylpiperidin-4-yl)-2-methyl-2-pyridin-3-ylpropanamide

Cat. No.: B7158459
M. Wt: 337.5 g/mol
InChI Key: JWPASRXPRQBEGT-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-2-methyl-2-pyridin-3-ylpropanamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring conjugated to a benzyl group and a pyridine moiety

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-methyl-2-pyridin-3-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O/c1-21(2,18-9-6-12-22-15-18)20(25)23-19-10-13-24(14-11-19)16-17-7-4-3-5-8-17/h3-9,12,15,19H,10-11,13-14,16H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWPASRXPRQBEGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CN=CC=C1)C(=O)NC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-2-methyl-2-pyridin-3-ylpropanamide typically involves multiple stepsThe reaction conditions often include the use of solvents such as ethanol and tetrahydrofuran (THF), and reagents like sodium borohydride (NaBH4) for reduction reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. The use of high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the quality control of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-2-methyl-2-pyridin-3-ylpropanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions, such as controlled temperatures and pH levels, to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-2-methyl-2-pyridin-3-ylpropanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, such as in the treatment of neurological disorders or as an analgesic.

    Industry: It is utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-methyl-2-pyridin-3-ylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-(1-benzylpiperidin-4-yl)-2-methyl-2-pyridin-3-ylpropanamide include:

Uniqueness

What sets this compound apart is its specific structural configuration, which imparts unique chemical and biological properties. Its combination of a piperidine ring, benzyl group, and pyridine moiety allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .

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